molecular formula C22H24N2O6S B12144542 4-{(E)-hydroxy[1-(2-methoxyethyl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidene]methyl}-N,N-dimethylbenzenesulfonamide

4-{(E)-hydroxy[1-(2-methoxyethyl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidene]methyl}-N,N-dimethylbenzenesulfonamide

Cat. No.: B12144542
M. Wt: 444.5 g/mol
InChI Key: HJVPSICUSZKHHW-CZIZESTLSA-N
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Preparation Methods

The synthesis of 4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The functional groups present in the molecule allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of receptor signaling, and modulation of cellular processes .

Comparison with Similar Compounds

When compared to similar compounds, 4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C22H24N2O6S

Molecular Weight

444.5 g/mol

IUPAC Name

4-[(E)-hydroxy-[1-(2-methoxyethyl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidene]methyl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C22H24N2O6S/c1-23(2)31(28,29)17-11-9-16(10-12-17)20(25)18-19(15-7-5-4-6-8-15)24(13-14-30-3)22(27)21(18)26/h4-12,19,25H,13-14H2,1-3H3/b20-18+

InChI Key

HJVPSICUSZKHHW-CZIZESTLSA-N

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CC=CC=C3)/O

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=CC=C3)O

Origin of Product

United States

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